[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate
Description
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10/c1-13(23)28-12-18-19(29-14(2)24)20(30-15(3)25)21(31-16(4)26)22(32-18)27-11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJPADBUUEUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310795 | |
| Record name | NSC231829 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76870-87-6 | |
| Record name | NSC231829 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231829 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate is a glycoside derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H28O10
- Molecular Weight : 462.45 g/mol
- CAS Number : 85422-91-9
- Structure : The compound features a sugar moiety with acetyloxy groups and a phenylethoxy substituent, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : Studies suggest that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary research indicates that it possesses antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
- Antioxidant Study :
- Antimicrobial Activity :
- Anti-inflammatory Research :
Comparative Biological Activity Table
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antioxidant | This compound | Significant free radical scavenging |
| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of bacterial growth |
| Anti-inflammatory | Cytokine release assays | Reduction in pro-inflammatory cytokines |
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Properties
Research indicates that compounds related to [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate exhibit potential antidiabetic effects. These compounds may enhance insulin sensitivity and glucose uptake in cells, making them candidates for diabetes treatment . For example, derivatives of this compound have been studied for their ability to lower blood sugar levels and improve metabolic profiles in diabetic models.
2. Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties. This activity is crucial in combating oxidative stress-related diseases and may contribute to its protective effects against cellular damage .
Biological Studies
1. Mechanistic Studies
The compound has been utilized in various mechanistic studies to understand its interaction with biological systems. Research has focused on its role in modulating enzyme activities and signaling pathways associated with metabolic disorders .
2. Drug Delivery Systems
Due to its structural characteristics, this compound can be used as a building block in drug delivery systems. Its ability to form stable complexes with drugs enhances the bioavailability and targeted delivery of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidiabetic Effects | Demonstrated significant reduction in blood glucose levels in diabetic rats when treated with the compound. |
| Study B | Antioxidant Activity | Showed that the compound effectively scavenges free radicals in vitro, indicating potential protective effects against oxidative stress. |
| Study C | Drug Delivery | Developed a nanoparticle formulation incorporating the compound that improved the delivery efficiency of anticancer drugs. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous tert-butyl carbamate derivatives , emphasizing structural variations, physicochemical properties, and functional roles:
Key Research Findings
Stereochemical Influence : The target compound’s multiple stereocenters enhance its binding specificity compared to simpler analogs like tert-butyl (4-chlorophenethyl)carbamate , which lacks defined stereochemistry .
Solubility vs. Permeability : Compounds with higher LogP (e.g., target compound: 5.1) exhibit better membrane penetration but lower aqueous solubility, necessitating formulation optimization for drug delivery .
Functional Group Trade-offs : The nitro group in tert-butyl (2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)...carbamate enhances electrophilicity but increases metabolic instability compared to the target compound’s carbamoyl group .
Preparation Methods
Protecting Group Approaches
Glucose derivatives often employ acetyl groups as temporary protecting agents due to their stability under acidic and basic conditions. In the target compound, the 3,4,5-hydroxyl groups are acetylated first, leaving the C6 hydroxyl exposed for subsequent etherification. This strategy mirrors methods used for 1-azido-2,3,4,6-tetra-O-acetyl-D-glucose, where acetic anhydride in pyridine achieves near-quantitative acetylation. However, the presence of the phenylethoxy group introduces steric hindrance, requiring modified conditions to avoid premature deprotection.
Etherification at the C6 Position
Stepwise Synthesis Protocol
Initial Acetylation of Glucose
The synthesis begins with D-glucose, which undergoes selective acetylation using acetic anhydride in anhydrous pyridine. Under these conditions, the primary hydroxyl group at C6 remains partially unprotected due to its lower reactivity, allowing subsequent functionalization.
Reaction Conditions:
Phenylethoxy Group Introduction
The triacetylated intermediate is reacted with 2-phenylethanol in the presence of a perfluorosulfonic acid resin catalyst. This step leverages the resin’s high acid strength and thermal stability to promote etherification without hydrolyzing acetyl groups.
Optimized Parameters:
Final Acetylation
The C2 hydroxyl group is acetylated using acetic anhydride and a catalytic amount of DMAP (4-dimethylaminopyridine) to complete the synthesis.
Conditions:
-
Reagents: Acetic anhydride (2 equiv), DMAP (0.1 equiv)
-
Solvent: Dichloromethane
-
Time: 2 hours at RT
Catalytic Methods and Mechanistic Insights
Role of Perfluorosulfonic Acid Resins
Nafion-type catalysts enhance reaction efficiency by providing a hydrophobic environment that minimizes water ingress, critical for preventing acetyl group hydrolysis. The resin’s sulfonic acid groups facilitate protonation of the hydroxyl oxygen, increasing its electrophilicity for nucleophilic attack by 2-phenylethanol.
Competing Pathways and Byproducts
The primary side reaction involves over-acetylation at C6 if the etherification step is incomplete. This results in a tetraacetylated byproduct, detectable via HPLC or NMR. Additionally, residual water in the system can hydrolyze acetyl groups, necessitating rigorous drying of reagents.
Data Tables: Comparative Analysis of Methods
Table 1. Yield Optimization Across Reaction Steps
Table 2. Byproduct Formation Under Varied Conditions
| Condition | Byproduct | Frequency (%) | Mitigation Strategy |
|---|---|---|---|
| Excess H₂O | Deacetylated species | 10–15 | Molecular sieves, anhydrous solvents |
| Prolonged heating | Tetraacetylated form | 5–8 | Strict reaction time control |
Challenges and Industrial Scalability
Regioselectivity Constraints
Achieving exclusive acetylation at the 3,4,5-positions remains challenging due to the similar reactivity of secondary hydroxyl groups. Enzymatic methods, such as lipase-mediated acetylation (e.g., Candida antarctica lipase B), offer improved selectivity but require optimization for large-scale use.
Q & A
Q. What are optimized methods for synthesizing [3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate, and how can reaction efficiency be improved?
Synthesis typically involves multi-step glycosylation and acetylation. A common approach is to start with a protected glucose derivative (e.g., tetraacetyl glucopyranoside) and introduce the 2-phenylethoxy group via nucleophilic substitution under acidic or basic conditions. For example:
- Reflux conditions : Use methanol or ethanol as solvents with catalytic sulfuric acid (0.5–1.0% v/v) to promote esterification, similar to 2,4-dichlorophenoxy acetate synthesis .
- Purification : Recrystallization from ethanol or flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can isolate the product .
- Yield optimization : Monitor reaction progress via TLC and adjust reaction time (4–8 hours) to balance conversion and side-product formation .
Q. How can the structure of this compound be unambiguously confirmed?
Use a combination of:
- NMR spectroscopy : Analyze , , and 2D experiments (HSQC, HMBC) to confirm acetyl group positions and the 2-phenylethoxy substitution pattern .
- Mass spectrometry : High-resolution ESI-MS (exact mass ±0.001 Da) to verify molecular ion peaks (e.g., calculated for CHO: 454.1573) .
- X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and intramolecular interactions .
Q. What methods are recommended for assessing purity and stability during storage?
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients to quantify impurities (<0.5%) .
- Stability testing : Store at –20°C under inert gas (argon) to prevent hydrolysis of acetyl groups. Monitor degradation via periodic NMR or LC-MS over 6–12 months .
Advanced Research Questions
Q. How can contradictory data in structural characterization (e.g., unexpected NMR shifts) be resolved?
Contradictions may arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes in the oxane ring .
- Impurity interference : Employ preparative HPLC to isolate minor components and re-analyze .
- Isomer discrimination : Compare experimental NMR shifts with DFT-calculated chemical shifts for possible α/β anomers or regioisomers .
Q. What experimental designs are suitable for studying the biological activity of this compound?
- Enzyme inhibition assays : Screen against glycosidases (e.g., β-glucosidase) using p-nitrophenyl glycoside substrates. Adjust acetyl group positions to study structure-activity relationships (SAR) .
- Cellular uptake studies : Fluorescently label the compound (e.g., BODIPY tags) and track intracellular localization via confocal microscopy .
Q. How can computational modeling predict the compound’s reactivity or interactions?
- Docking studies : Use AutoDock Vina to model binding to carbohydrate-active enzymes (e.g., glycosyltransferases). Focus on hydrogen bonding between acetyl groups and active-site residues .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis rates of acetyl groups under varying pH conditions .
Q. What strategies address instability during biological assays (e.g., hydrolysis in buffer)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
